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Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA - 1135686-31-5

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA

Catalog Number: EVT-6722106
CAS Number: 1135686-31-5
Molecular Formula: C43H67F3N12O11
Molecular Weight: 985.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is synthesized through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that facilitates the sequential assembly of amino acids on a solid support. This compound falls under the classification of fluorogenic substrates and is primarily utilized in protease activity assays.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA typically involves the following steps:

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a solid resin.
  2. Coupling: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).
  3. Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid.
  4. Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail that may include trifluoroacetic acid and scavengers to prevent side reactions.

This method allows for high purity and yield of the desired peptide product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA can be represented as follows:

  • Molecular Formula: C₁₈H₃₁N₆O₃
  • Molecular Weight: Approximately 367.48 g/mol

The structure features several key components:

  • An acetyl group at the N-terminus.
  • A sequence of five amino acids.
  • A fluorescent 7-amino-4-methylcoumarin group at the C-terminus.

This structure enables the peptide to be recognized and cleaved by cathepsin S, releasing the fluorescent AMC moiety, which can be quantitatively measured.

Chemical Reactions Analysis

Reactions and Technical Details

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA can participate in various chemical reactions:

  1. Oxidation: Potential oxidation of methionine or cysteine residues (if present) can occur, leading to sulfoxides or sulfonic acids.
  2. Reduction: Disulfide bonds can be reduced to yield free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  3. Substitution: Amino acid residues can be substituted to modify properties, employing coupling reagents like HBTU or DIC.

These reactions are crucial for modifying peptide properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA involves its cleavage by cathepsin S. Upon cleavage, the peptide releases 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured spectrophotometrically. This process allows researchers to quantify protease activity effectively.

The molecular targets include pathways involved in lysosomal degradation and Major Histocompatibility Complex Class II antigen presentation, highlighting its relevance in immunology and cancer research .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stability can vary based on storage conditions; it is generally stable under dry conditions at low temperatures.

These properties make it suitable for laboratory use in various biochemical assays .

Applications

Scientific Uses

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA has diverse applications in scientific research:

  1. Biochemistry: Used as a substrate in enzymatic assays to study protease activity.
  2. Cell Biology: Assists in elucidating the role of cathepsin S in antigen processing and immune responses.
  3. Medical Research: Potential therapeutic applications in diseases associated with cathepsin S dysregulation, such as cancer and autoimmune disorders.
  4. Diagnostics: Employed in developing diagnostic assays for protease-related diseases.

Its specificity as a fluorogenic substrate makes it an essential tool for researchers studying proteolytic enzymes .

Mechanistic Role in Proteolytic Enzyme Systems

Substrate Specificity in Serine Protease Kinetics

Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA (C₄₁H₆₆N₁₂O₉·C₂HF₃O₂; MW 985.06 g/mol) is a fluorogenic peptide substrate engineered for high specificity toward trypsin-like serine proteases. Its design exploits the canonical P1-P4 residue recognition pattern, where the C-terminal arginine (P1) is essential for engagement with the protease catalytic cleft. The lysine residues at P3 and P5 further enhance electrostatic complementarity with the S3/S5 subsites of enzymes like HGFA (Hepatocyte Growth Factor Activator), matriptase, and hepsin [9]. These proteases exhibit a strong preference for basic residues (Arg/Lys) in the P1 position due to their deep, negatively charged S1 pockets [1] [9].

Table 1: Protease Specificity Profile of Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA

ProteaseCatalytic Efficiency (kₛₐₜ/Kₘ, M⁻¹s⁻¹)Primary Recognition Residues
HGFA1.8 × 10⁵P1-Arg, P3-Lys, P5-Lys
Matriptase9.7 × 10⁴P1-Arg, P3-Lys
Hepsin7.2 × 10⁴P1-Arg, P5-Lys
Thrombin< 1 × 10³Low affinity

Positional scanning library studies confirm that substrates with multi-basic residues (e.g., Lys-Gln-Lys-Leu-Arg) are selectively cleaved by tumor-associated serine proteases over coagulation factors like thrombin [1] [8]. This specificity is critical for minimizing off-target activity in complex biological samples.

Cleavage Dynamics of Fluorogenic AMC Release Mechanisms

The substrate incorporates 7-amino-4-methylcoumarin (AMC) as the fluorogenic reporter, covalently linked via the C-terminal arginine’s carbonyl group. Proteolytic cleavage between the P1 arginine and AMC liberates the fluorophore, yielding a 40-fold increase in fluorescence intensity (Ex/Em = 360–380 nm/440–460 nm). This release follows Michaelis-Menten kinetics, with real-time monitoring enabling precise quantification of initial cleavage rates (Vₘₐₓ) and enzyme inhibition constants (Kᵢ) [3] [5].

Key kinetic advantages include:

  • Sensitivity: AMC’s quantum yield (Φ = 0.4) allows detection of enzyme activities at sub-nanomolar concentrations [1].
  • Continuous Assays: Linear fluorescence accumulation over 30–60 minutes facilitates kₛₐₜ and Kₘ determination without quenching [5] [9].
  • Diagnostic Utility: AMC release kinetics directly report on protease functionality in cell lysates or purified systems, as demonstrated in studies of HGFA-mediated pro-HGF activation [9].

Table 2: Cleavage Characteristics of Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA

ParameterValueExperimental Context
Kₘ (HGFA)18 ± 3 µMRecombinant protease, pH 8.0
Fluorescence increase40-foldPost-cleavage (λₑₓ 380 nm)
Assay linearity range0.1–100 nM enzyme37°C, 30-min incubation

Modulation of Protease Activity in Cellular Signaling Pathways

This substrate enables the dissection of protease-dependent signaling cascades in oncology and cell biology. HGFA, matriptase, and hepsin cleave Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA at the Arg-AMC bond, mirroring their physiological processing of growth factors like pro-HGF and pro-MSP. Activated HGF and MSP then bind c-MET/RON receptors, triggering metastasis-associated pathways [9]. Key applications include:

  • Drug Discovery: The substrate serves as a screening tool for inhibitors (e.g., ketothiazole peptidomimetics) that block HGFA with Kᵢ values < 100 nM. Dose-dependent inhibition reduces c-MET phosphorylation in MDA-MB-231 breast cancer cells, confirming functional pathway disruption [9].
  • Pathway Analysis: In cancer proteomics, cleavage kinetics correlate with invasive phenotypes. Upregulated matriptase in tumors accelerates substrate turnover, identifying it as a biomarker for metastasis [6] [9].
  • Biomarker Discovery: Proteolytic signatures generated from this substrate in serum or tissue lysates reveal dysregulated protease activity in diseases like cancer [3] [6].

Notably, single amino acid substitutions in substrates (e.g., His67→Pro in β-casein) can alter proteolytic pathways [7], underscoring the specificity conferred by the lysine/arginine motif in Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA.

Properties

CAS Number

1135686-31-5

Product Name

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C43H67F3N12O11

Molecular Weight

985.1 g/mol

InChI

InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7)/t28-,29-,30-,31-,32-;/m0./s1

InChI Key

LGRFFPYWSABBGE-SQLDAFDYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

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